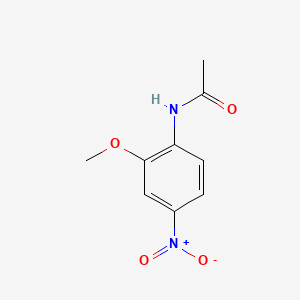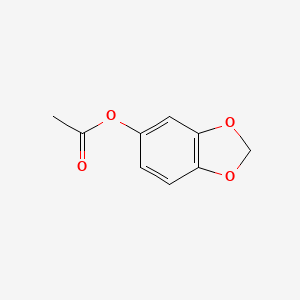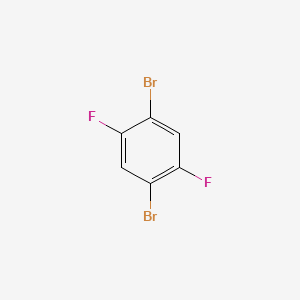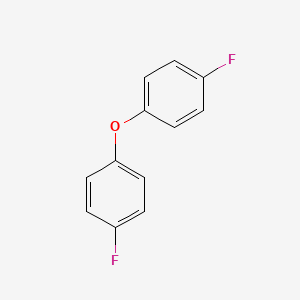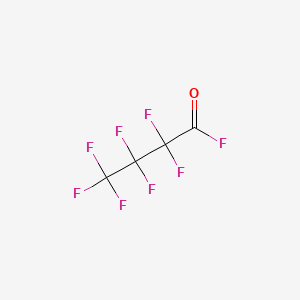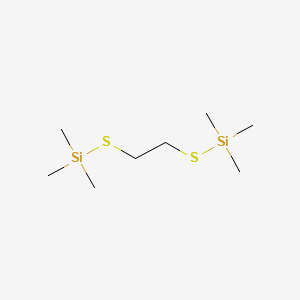
2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane
Vue d'ensemble
Description
2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane , also known by various synonyms such as Ethylenedithiobis(trimethylsilane) and 1,2-Bis(trimethylsilylthio)ethane , is a chemical compound with the molecular formula C8H22S2Si2 . It falls within the class of organosilicon compounds and contains both silicon and sulfur atoms in its structure .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane is a compound with a unique chemical structure that lends itself to various scientific research applications. While this specific compound is not directly referenced in the literature provided, the research applications discussed below are related to compounds with similar chemical motifs, such as sulfur-containing molecules and organosilicon compounds. These studies provide insight into the broader context of how compounds with similar structural features may be utilized in scientific research.
Sulfur-Containing Molecules in Biological and Chemical Studies
Sulfur-containing molecules, similar in some respects to 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane, have been extensively studied for their biological and chemical properties. For instance, cyclic sulfur-containing molecules have shown promising activities against various biological targets. In one study, these compounds demonstrated significant nematicidal, antifungal, and anticancer activities, suggesting their potential as green pesticides or cancer preventative agents (Khairan et al., 2019). These findings highlight the importance of sulfur-containing compounds in developing new therapeutic agents and agrochemicals.
Organosilicon Compounds in Polymer Research
Organosilicon compounds, which share some structural similarities with 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane, have been explored for their applications in polymer research. For example, the synthesis and properties of polyheterotetraheterafulvalenes and metal 1,2-diheterolenes have been reviewed, showcasing their utility in creating conductive and superconductive materials (Papavassiliou, 1990). These materials are crucial for developing advanced electronic devices and energy storage solutions.
Mécanisme D'action
Target of Action
It is known to be used for the kinetic, regioselective thioacetalization of carbonyl compounds . This suggests that its primary targets could be carbonyl compounds.
Mode of Action
Ethylenedithiobis(trimethylsilane) interacts with its targets (carbonyl compounds) through a process known as thioacetalization . This reaction involves the conversion of a carbonyl group into a thioacetal, which can serve as a protective group in organic synthesis.
Result of Action
The molecular and cellular effects of Ethylenedithiobis(trimethylsilane)'s action primarily involve the transformation of carbonyl compounds into thioacetals . This can have various downstream effects depending on the specific carbonyl compound involved and the context in which the reaction occurs.
Action Environment
The action, efficacy, and stability of Ethylenedithiobis(trimethylsilane) can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it should be stored under inert gas and in a cool, well-ventilated place .
Propriétés
IUPAC Name |
trimethyl(2-trimethylsilylsulfanylethylsulfanyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22S2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRFJNLREFDKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)SCCS[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22S2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199054 | |
| Record name | 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane | |
CAS RN |
51048-29-4 | |
| Record name | 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51048-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051048294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51048-29-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,7,7-tetramethyl-3,6-dithia-2,7-disilaoctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,7,7-TETRAMETHYL-3,6-DITHIA-2,7-DISILAOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHT6NH5F65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



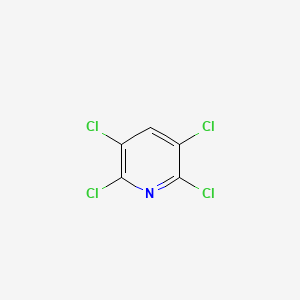

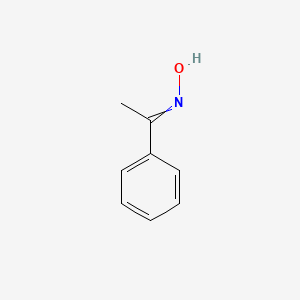
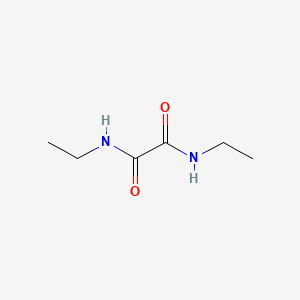


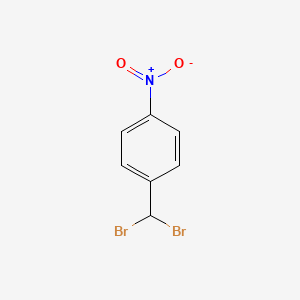
![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)
